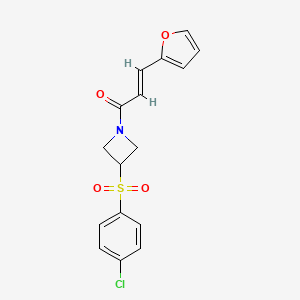![molecular formula C42H46FeP2 B2708902 Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) CAS No. 223121-07-1](/img/no-structure.png)
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) is a useful research compound. Its molecular formula is C42H46FeP2 and its molecular weight is 668.623. The purity is usually 95%.
BenchChem offers high-quality Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Transition Metal Complexes in Catalysis
Compounds similar to the one mentioned often find application as ligands in transition metal complexes. For example, bis(phosphanylphenoxide) complexes of group 4 metals have shown significant activity in ethylene and propylene polymerization, indicating the potential of phosphine ligands in nonmetallocene systems for polymer production (Long et al., 2006).
Ligand Design for Catalysis
The design of ligands, such as bis(diphenylphosphino)amines, can significantly impact the efficiency of catalytic processes, including ethylene tetramerization. Structural modifications to these ligands can lead to variations in selectivity and activity, which is crucial for optimizing industrial processes (Kuhlmann et al., 2007).
Organometallic Chemistry and Synthesis
In organometallic synthesis, compounds with phosphine ligands play a crucial role. For instance, the preparation and properties of complexes coordinated with ethylene and 1,3-butadiene coordinated to iron(0) having dimethylphenylphosphine ligands have been studied, showing the versatility of phosphine ligands in synthesizing new organometallic compounds (Komiya et al., 1983).
Novel Synthetic Routes and Complex Formation
Complex polyphosphanes can be synthesized through P-N/P-P bond metathesis, demonstrating novel approaches to creating complex ligands for potential use in various applications, including as ligands in transition metal chemistry (Feldmann & Weigand, 2012).
Biological Activity and Medicinal Chemistry
Compounds with phosphane ligands have also been investigated for their biological activity. For instance, gold(I) complexes containing monophosphane and diphosphane ligands have been synthesized and evaluated against tumor cells, showing varying degrees of antiproliferative effects. This highlights the potential of such compounds in medicinal chemistry and cancer therapy (Svahn et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) involves the reaction of several starting materials to form the final product. The synthesis pathway should be designed in a way that ensures high yield and purity of the product.", "Starting Materials": [ "3,5-dimethylphenyl magnesium bromide", "1-bromo-2-diphenylphosphanyl-cyclopentane", "1-(2-bromoethyl)-cyclopentane", "iron(II) chloride", "sodium borohydride", "acetic acid", "diethyl ether", "toluene" ], "Reaction": [ "Step 1: Preparation of 3,5-dimethylphenyl magnesium bromide by reacting 3,5-dimethylbromobenzene with magnesium in diethyl ether.", "Step 2: Reaction of 1-bromo-2-diphenylphosphanyl-cyclopentane with 3,5-dimethylphenyl magnesium bromide in toluene to form [(3,5-dimethylphenyl)phosphanyl]-[1-(2-diphenylphosphanyl-cyclopentyl)ethyl]phosphane.", "Step 3: Reaction of 1-(2-bromoethyl)-cyclopentane with sodium borohydride in acetic acid to form 1-(2-hydroxyethyl)-cyclopentane.", "Step 4: Reaction of 1-(2-hydroxyethyl)-cyclopentane with [(3,5-dimethylphenyl)phosphanyl]-[1-(2-diphenylphosphanyl-cyclopentyl)ethyl]phosphane in toluene to form Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane.", "Step 5: Reaction of Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane with iron(II) chloride in toluene to form Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)." ] } | |
CAS番号 |
223121-07-1 |
分子式 |
C42H46FeP2 |
分子量 |
668.623 |
IUPAC名 |
bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C35H40P2.C5H10.2CH3.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;;;/h6-11,13-16,19-24,29,34-35H,12,17-18H2,1-5H3;1-5H2;2*1H3;/q;;2*-1;+2/t29-,34?,35?;;;;/m0..../s1 |
InChIキー |
HTDPZFAJUXGZEU-SQIAFYDGSA-N |
SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1CCCC1.[Fe+2] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2708821.png)
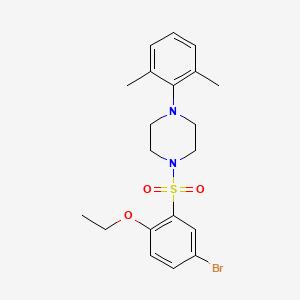
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate](/img/structure/B2708823.png)
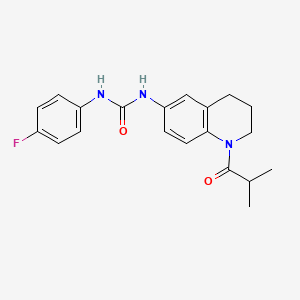
![(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2708827.png)
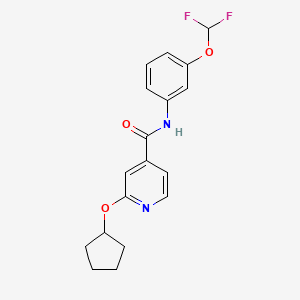
![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2708833.png)


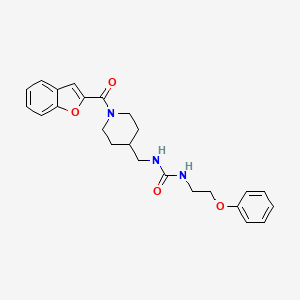
![1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2708838.png)
![(E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2708839.png)

